

Structure Elucidation of 4-Chloro-6-hydroxypicolinic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Chloro-6-hydroxypicolinic acid

CAS No.: 959244-16-7

Cat. No.: B3175762

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Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The elucidation of **4-Chloro-6-hydroxypicolinic acid** (CAS: 959244-16-7) presents a dual challenge common in heterocyclic chemistry: establishing unambiguous regiochemistry (chlorine positioning) and defining the dominant tautomeric state (lactam vs. lactim).

This molecule is a functionalized pyridine derivative often encountered as an intermediate in the synthesis of agrochemicals (e.g., synthetic auxins) or as a metabolite of chloropicolinic acid herbicides. Correct structural assignment is critical because the biological activity of picolinates is strictly dependent on the 6-position substitution pattern, which dictates binding affinity in auxin signaling pathways.

This guide provides a self-validating analytical workflow to distinguish this molecule from its isomers (e.g., 6-chloro-4-hydroxy) and confirm its solution-state behavior.

Tautomeric Framework & Structural Dynamics

Before interpreting spectral data, one must recognize that "6-hydroxypicolinic acid" is a misnomer in most physiological and analytical contexts. In the solid state and polar solvents (DMSO,

), the equilibrium strongly favors the 6-oxo-1,6-dihydropyridine (pyridone) tautomer.

Failure to account for this results in misinterpretation of Carbon-13 NMR signals (looking for a phenolic C-OH ~160 ppm instead of an amide-like C=O ~165 ppm) and N-H proton signals.

Visualization: Tautomeric Equilibrium

The following diagram illustrates the proton transfer responsible for the structural duality.



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Caption: Figure 1. Tautomeric equilibrium between the hydroxy-pyridine and pyridone forms.[1] In standard analytical solvents (DMSO-d₆), the Lactam form dominates.

Analytical Strategy: The "Self-Validating" Protocol

To ensure high-confidence identification, we employ a subtractive logic approach. We do not merely "find peaks"; we actively rule out isomers.

Step 1: Mass Spectrometry (Isotope Pattern Verification)

The first step is to confirm the elemental composition and the presence of chlorine.

- Technique: LC-MS (ESI-) or GC-MS (after derivatization).
- Diagnostic Criteria:
 - Molecular Ion: Look for at m/z ~172 (based on MW 173.55).
 - Isotope Signature: Chlorine possesses two stable isotopes, (75.8%) and (24.2%).

- Validation: The mass spectrum must show a characteristic 3:1 intensity ratio between the molecular ion () and the peak. Absence of this pattern invalidates the presence of chlorine.

Step 2: ¹H NMR (Regiochemistry & Symmetry)

The proton NMR spectrum in DMSO-d₆ is the primary tool for determining the substitution pattern.

- Expected Signals:
 - Acidic/Exchangeable Protons: Broad singlets >10 ppm (COOH and NH/OH).
 - Aromatic Protons: Two distinct signals.[2]
- The "Meta-Coupling" Proof:
 - In **4-chloro-6-hydroxypicolinic acid**, the protons are located at positions 3 and 5.
 - These protons are meta to each other (separated by one carbon).
 - Diagnostic: You should observe two doublets with a coupling constant () of 1.5 – 2.5 Hz.
 - Contra-indicator:[1] If you see a value of ~8 Hz, the protons are ortho, indicating the chlorine is likely at position 3 or 5, not 4.

Step 3: ¹³C NMR & DEPT (Electronic Environment)

Carbon NMR confirms the oxidation state of the ring carbons.

- Key Shifts (DMSO-d₆):
 - C=O (Acid): ~165-170 ppm.

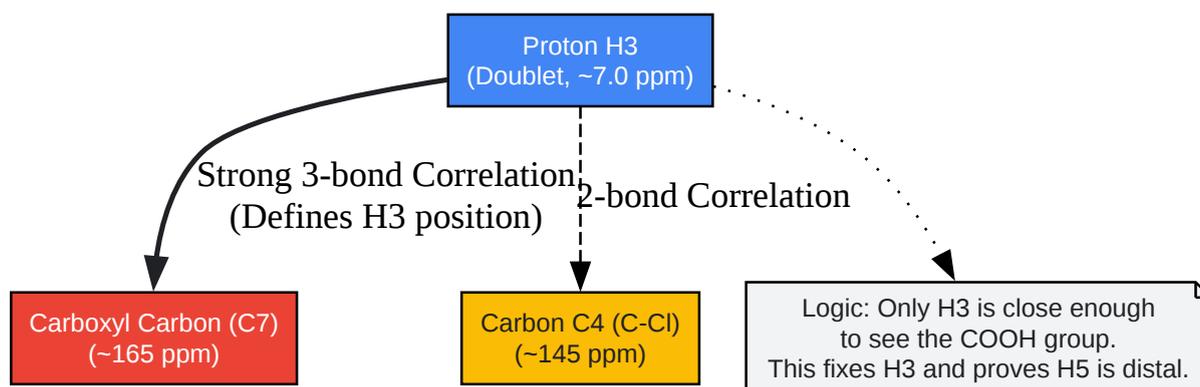
- C=O (Pyridone/C6): ~160-165 ppm (distinctly deshielded compared to a C-Cl carbon).
- C-Cl (C4): ~140-145 ppm.
- C-H (C3, C5): ~100-125 ppm (verified by HSQC).

Advanced Structure Confirmation (2D NMR)

To definitively prove the structure is 4-chloro and not 5-chloro, Heteronuclear Multiple Bond Correlation (HMBC) is required. This technique visualizes long-range (2-3 bond) couplings.

The HMBC Logic Flow

We trace the connectivity from the known Picolinic Acid "anchor" (the C2-Carboxyl group).



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Caption: Figure 2. HMBC correlation logic. The correlation between the aromatic proton and the carboxylic acid carbon is the specific fingerprint for the H3 position.

Interpretation:

- Identify the proton showing a correlation to the Carboxyl Carbon.[3] This must be H3.
- Observe the coupling of H3 to the Carbon bearing the Chlorine (C4).
- If the structure were 5-chloro-6-hydroxy, the proton at position 4 would show different correlations (likely to both C2 and C6, but with different chemical shifts for the C-Cl carbon).

Summary of Diagnostic Data

The following table summarizes the expected spectral data for **4-Chloro-6-hydroxypicolinic acid** in DMSO-d₆.

Nucleus	Signal Type	Approx.[2][4] Shift (ppm)	Multiplicity	Assignment
1H	Aromatic	6.8 - 7.2	Doublet (Hz)	H5 (Ortho to C=O of pyridone)
1H	Aromatic	7.5 - 7.8	Doublet (Hz)	H3 (Ortho to COOH)
1H	Exchangeable	10.0 - 13.0	Broad Singlet	NH (Pyridone) / COOH
13C	Carbonyl	162 - 165	Singlet	C6 (Pyridone Carbonyl)
13C	Carbonyl	165 - 170	Singlet	C7 (Carboxylic Acid)
13C	Quaternary	142 - 146	Singlet	C4 (C-Cl)
13C	Methine	105 - 115	Singlet	C5
13C	Methine	120 - 130	Singlet	C3

References

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